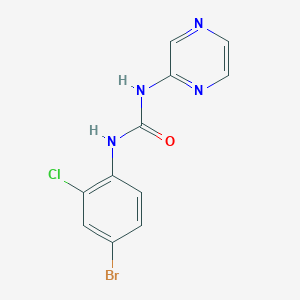
N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylurea, commonly known as Br-CPI, is a chemical compound that has been extensively studied for its potential applications in various fields of science. Br-CPI is a member of the urea family of compounds and is synthesized through a multi-step process involving several chemical reactions.
Aplicaciones Científicas De Investigación
Br-CPI has been extensively studied for its potential applications in various fields of science. In the field of medicinal chemistry, Br-CPI has been investigated for its potential as an anticancer agent. Studies have shown that Br-CPI can induce apoptosis in cancer cells by inhibiting the activity of the protein kinase CK2. Br-CPI has also been studied for its potential as an anti-inflammatory agent. Studies have shown that Br-CPI can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages.
In the field of material science, Br-CPI has been investigated for its potential as a building block for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis. Br-CPI has been used as a linker in the synthesis of MOFs with high surface area and gas adsorption capacity.
Mecanismo De Acción
The mechanism of action of Br-CPI in cancer cells involves the inhibition of the protein kinase CK2. CK2 is a serine/threonine kinase that is overexpressed in many types of cancer cells. CK2 plays a role in cell proliferation, survival, and angiogenesis. Br-CPI binds to the ATP-binding site of CK2 and inhibits its activity, leading to the induction of apoptosis in cancer cells.
In macrophages, the mechanism of action of Br-CPI involves the inhibition of the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Br-CPI inhibits the activation of the NF-κB pathway, which is a key regulator of the inflammatory response.
Biochemical and Physiological Effects
Br-CPI has been shown to have significant biochemical and physiological effects in vitro and in vivo. In cancer cells, Br-CPI induces apoptosis by activating caspase-3 and cleaving PARP. In macrophages, Br-CPI inhibits the production of pro-inflammatory cytokines by inhibiting the activation of the NF-κB pathway. In animal models, Br-CPI has been shown to inhibit tumor growth and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Br-CPI has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and stability. Br-CPI has been extensively studied, and its mechanism of action is well understood. However, Br-CPI also has some limitations. It is a highly reactive compound and requires careful handling. Br-CPI is also relatively expensive, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for Br-CPI research. In the field of medicinal chemistry, Br-CPI analogs with improved potency and selectivity could be developed. Br-CPI could also be combined with other anticancer agents to enhance its efficacy. In the field of material science, Br-CPI could be used as a building block for the synthesis of MOFs with specific properties, such as increased selectivity for gas separation. Finally, the potential use of Br-CPI as an anti-inflammatory agent in the treatment of inflammatory diseases could be explored further.
Conclusion
In conclusion, N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylurea, or Br-CPI, is a chemical compound that has been extensively studied for its potential applications in various fields of science. Br-CPI is synthesized through a multi-step process involving several chemical reactions. Br-CPI has been investigated for its potential as an anticancer agent, anti-inflammatory agent, and building block for the synthesis of MOFs. Br-CPI has significant biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for Br-CPI research, including the development of analogs with improved potency and selectivity and the exploration of its potential as an anti-inflammatory agent.
Métodos De Síntesis
The synthesis of Br-CPI involves a multi-step process that starts with the reaction of 4-bromo-2-chloroaniline with potassium carbonate in dimethyl sulfoxide (DMSO) to form 4-bromo-2-chlorophenyl isocyanate. The isocyanate is then reacted with 2-pyrazinecarboxylic acid in DMSO to form Br-CPI. The synthesis method has been optimized to achieve high yields and purity of Br-CPI.
Propiedades
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-pyrazin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN4O/c12-7-1-2-9(8(13)5-7)16-11(18)17-10-6-14-3-4-15-10/h1-6H,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSHVJMHUUHFLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)NC(=O)NC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-chlorophenyl)-3-pyrazin-2-ylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

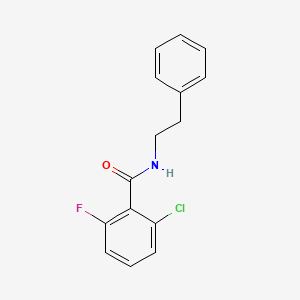
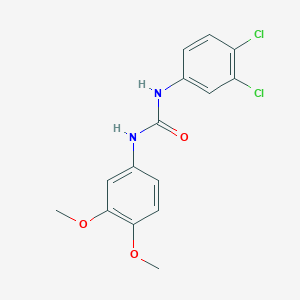
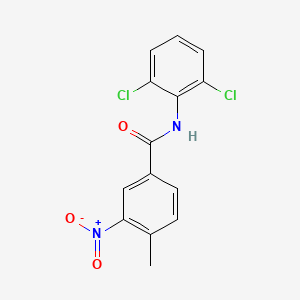

![2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5805064.png)
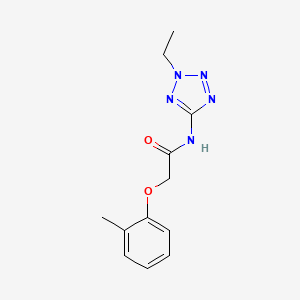
![2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B5805073.png)
![4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5805075.png)


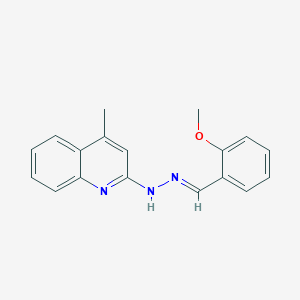
![N-[(benzylamino)carbonyl]-2-fluorobenzamide](/img/structure/B5805114.png)
![ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5805125.png)
![4-tert-butyl-N-[2-(butyrylamino)phenyl]benzamide](/img/structure/B5805130.png)